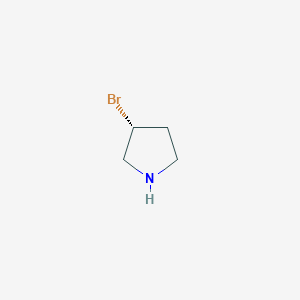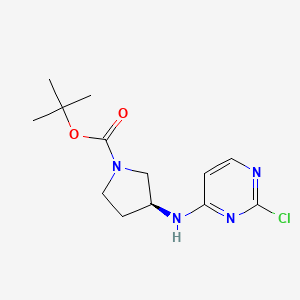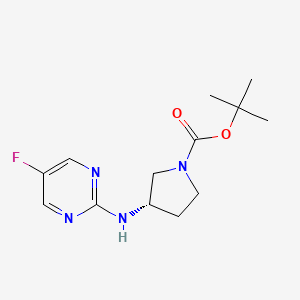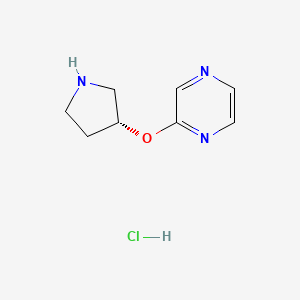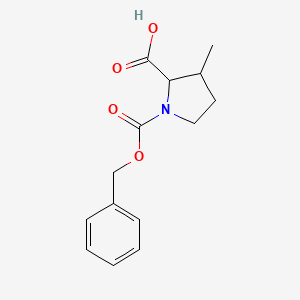
1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring, and a carboxylic acid group at the second position of the ring. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
准备方法
The synthesis of 1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the protection of the amine group of 3-methylpyrrolidine with a benzyloxycarbonyl (Cbz) group, followed by carboxylation at the second position of the pyrrolidine ring. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and efficiency in the production of the compound.
化学反应分析
1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols can replace the benzyloxy group.
Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amine and benzoic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction requirements. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.
科学研究应用
1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive peptides and peptidomimetics.
Medicine: It is explored for its potential therapeutic applications, including its use in drug design and development for various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structural features are leveraged for specific applications.
作用机制
The mechanism of action of 1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. The carboxylic acid group can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biological pathways.
相似化合物的比较
1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl-L-serine: Similar in having a benzyloxycarbonyl group, but differs in the amino acid backbone.
N-Benzyloxycarbonyl-L-alanine: Another compound with a benzyloxycarbonyl group, but with an alanine backbone.
N-Benzyloxycarbonyl-L-proline: Similar in having a pyrrolidine ring, but differs in the position and nature of substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzyloxycarbonyl group and a carboxylic acid group, which confer distinct reactivity and applications.
属性
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRFFFUWTFNYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
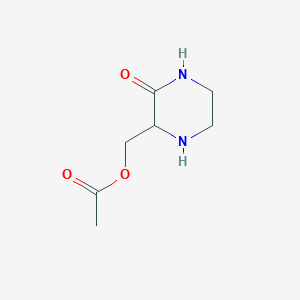
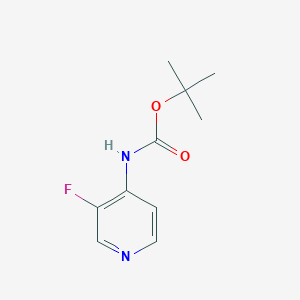
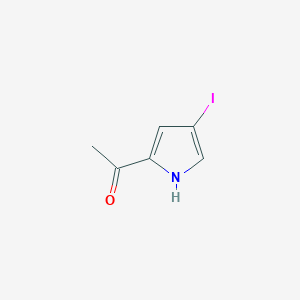
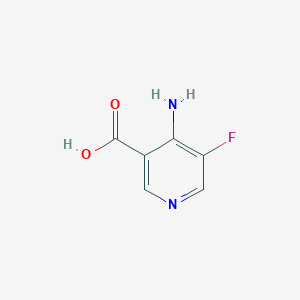
![2-Methoxy-4-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol](/img/structure/B7980233.png)
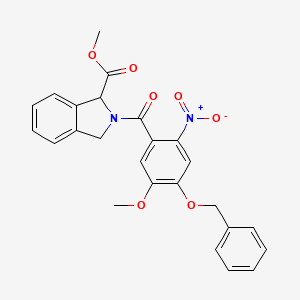
![7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol](/img/structure/B7980253.png)
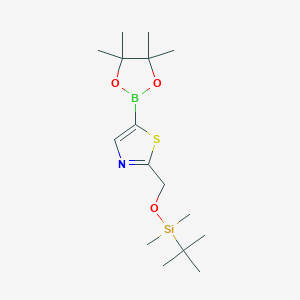
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B7980268.png)
